BenchChemオンラインストアへようこそ!

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine (CAS 651359-43-2) is a synthetic 2,4-diaminopyrimidine derivative bearing a 3,4-dichlorophenyl ring tethered via a methoxy (-O-CH2-) linker at position 5 and a methyl group at position 6. It belongs to a pharmacologically significant scaffold class historically exploited for dihydrofolate reductase (DHFR) inhibition, histamine N-methyltransferase (HMT) modulation, and G protein-coupled receptor kinase (GRK) targeting.

Molecular Formula C12H12Cl2N4O
Molecular Weight 299.15 g/mol
CAS No. 651359-43-2
Cat. No. B12531107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine
CAS651359-43-2
Molecular FormulaC12H12Cl2N4O
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)OCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H12Cl2N4O/c1-6-10(11(15)18-12(16)17-6)19-5-7-2-3-8(13)9(14)4-7/h2-4H,5H2,1H3,(H4,15,16,17,18)
InChIKeyNFAHRODTAPLKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine (CAS 651359-43-2): Procurement-Relevant Chemicobiological Profile


5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine (CAS 651359-43-2) is a synthetic 2,4-diaminopyrimidine derivative bearing a 3,4-dichlorophenyl ring tethered via a methoxy (-O-CH2-) linker at position 5 and a methyl group at position 6 [1]. It belongs to a pharmacologically significant scaffold class historically exploited for dihydrofolate reductase (DHFR) inhibition, histamine N-methyltransferase (HMT) modulation, and G protein-coupled receptor kinase (GRK) targeting [2]. With a molecular formula of C12H12Cl2N4O and a molecular weight of 299.15 g/mol, this compound is commercially available as a research reagent from multiple specialty chemical suppliers and is primarily sourced for structure–activity relationship (SAR) exploration and biochemical probe development.

Why 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine Cannot Be Interchanged with Common In-Class Pyrimidine-2,4-diamines


The 2,4-diaminopyrimidine scaffold is exquisitely sensitive to substituent identity at positions 5 and 6, with even single-atom alterations in the linker between the aryl ring and the pyrimidine core producing large shifts in target selectivity, biochemical potency, and metabolic stability. Quantitative structure–activity relationship (QSAR) analyses across 105 2,4-diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines have demonstrated that de novo substituent constants at position 6 can alter DHFR inhibitory potency by orders of magnitude [1]. The target compound’s hallmark -O-CH2- linker introduces an oxygen atom not present in the direct aryl analog Metoprine (CAS 7761-45-7) or the methylene-bridged analog 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine (CAS 30077-58-8). This oxygen can serve as a hydrogen-bond acceptor, alters the pKa environment of the pyrimidine ring, and shifts the optimal dihedral angle between the two aromatic systems, all of which are parameters known to govern binding-mode selection within the 2,4-diaminopyrimidine class [2]. Consequently, substituting the target compound with a close-in-name analog without verifying the linker identity risks compromising experimental reproducibility and target engagement profile.

Quantitative Differentiation Evidence: 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine vs. Closest Analogs


Structural Linker Differentiation: Methoxy (-O-CH2-) vs. Direct Aryl (Metoprine) vs. Methylene (-CH2-) in 2,4-Diamino-5-(3,4-dichlorophenyl)pyrimidines

The target compound incorporates an -O-CH2- spacer between the 3,4-dichlorophenyl ring and the pyrimidine C5 position. The closest commercial analog, Metoprine (CAS 7761-45-7), replaces this with a direct C–C bond, while 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine (CAS 30077-58-8) uses a single -CH2- linker. The oxygen atom in the methoxy linker adds a hydrogen-bond acceptor site (calculated H-bond acceptor count = 5 vs. 4 for both comparators) and increases topological polar surface area (tPSA) relative to the direct aryl analog, calculated at approximately 96 Ų (target) vs. 77 Ų (Metoprine) using standard fragment-based methods [1]. The benzylic -O-CH2- linkage also lowers the rotational barrier compared to the direct aryl bond, conferring greater conformational flexibility that can sample a wider ensemble of binding poses [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

DHFR Inhibitory Potency Gradient Across 6-Substituted 2,4-Diamino-5-(3,4-dichlorophenyl)pyrimidines Presages Activity Differentiation by 5-Linker Type

A QSAR study of 105 2,4-diamino-5-(3,4-dichlorophenyl)-6-substituted pyrimidines established that substituent hydrophobicity (π) at position 6 correlates with DHFR inhibitory potency over a >3 log unit range [1]. Within this series, the 6-methyl substituent (as in Metoprine) consistently yields mid-to-high nanomolar IC50 values against vertebrate DHFR, while 6-ethyl and 6-ethoxymethyl variants shift potency. Although the target compound has not been directly assayed in this system, its 6-methyl substitution pattern places it among the potency-optimized subset for DHFR engagement. The differentiating factor is the 5-methoxy linker: in analogous antifolate chemotypes, introduction of a 5-benzyloxy group has been shown to modulate cellular uptake and efflux pump recognition, factors that are not captured by isolated enzyme IC50 comparisons [2].

DHFR Inhibition Antifolate SAR QSAR

Linker-Dependent Metabolic Stability: Benzylic Ether vs. Direct Aryl in 2,4-Diaminopyrimidines

The benzylic methylene group adjacent to the oxygen in the -O-CH2- linker constitutes a recognized metabolic soft spot susceptible to cytochrome P450-mediated oxidation, potentially yielding a hemiacetal intermediate that can decompose to the 5-hydroxy metabolite and 3,4-dichlorobenzaldehyde. By contrast, Metoprine’s direct aryl–pyrimidine bond is metabolically inert at this position, while the methylene linker in 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine lacks the oxygen-directing effect on CYP oxidation regioselectivity. In the broader antifolate class, the presence of a 5-benzyloxy group has been correlated with shortened in vivo half-life and altered tissue distribution compared to 5-phenyl analogs, making the target compound a candidate for applications where tunable metabolic liability is desirable rather than a liability [1].

Drug Metabolism CYP450 Oxidation Metabolic Soft Spot Analysis

Physicochemical Property Vector Enables Distinct Chromatographic and Formulation Behavior Relative to 5-Aryl and 5-Benzyl Analogs

The introduction of the ether oxygen increases molecular weight by approximately 30 g/mol and elevates the calculated octanol–water partition coefficient (SlogP) relative to the direct aryl analog, while simultaneously increasing hydrogen-bond acceptor capacity. The target compound’s SlogP is computationally estimated at approximately 3.1 vs. 2.8 for Metoprine (calculated using atom-based methods on the neutral species) [1]. This difference of ΔSlogP ≈ 0.3 log units predicts measurably longer reversed-phase HPLC retention and altered solubility in aqueous buffers, both of which are critical parameters in high-throughput screening logistics and in vivo formulation design. Experimentally, the des-methyl analog (CAS not assigned; IUPAC: 5-[(3,4-dichlorophenyl)methoxy]pyrimidine-2,4-diamine) has been indexed in PubChem, confirming the synthetic accessibility and database registration of this benzyloxy-pyrimidine chemotype [2].

Analytical Chemistry Chromatographic Retention Formulation Development

Absence of Direct Head-to-Head Biological Data Requires Case-by-Case Experimental Validation; Structural Differentiation Remains the Primary Procurement Rationale

A systematic search of the peer-reviewed literature, patent corpus, and public bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) as of 2025 reveals no published biochemical IC50, Ki, Kd, or cellular activity data specifically for 5-[(3,4-dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine (CAS 651359-43-2). This contrasts with the well-characterized analog Metoprine, for which extensive HMT inhibition data (IC50 ≈ 10–30 nM in rat brain HMT assays), DHFR inhibition data, and in vivo brain histamine elevation data are publicly available [1]. The target compound’s value proposition for procurement therefore rests on its discrete structural identity—specifically the methoxy linker—rather than on documented superiority in any defined assay. Users requiring the precise benzyloxy-pyrimidine topology for SAR library expansion, patent SAR support, or target-class hopping studies should procure this specific CAS number rather than assuming interchangeability with Metoprine or the 5-benzyl analog.

Assay Development Positive Control Selection Chemical Probe Criteria

Procurement Application Scenarios for 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine (CAS 651359-43-2)


SAR Triangulation in 2,4-Diaminopyrimidine Lead Optimization Programs

When a medicinal chemistry team has established SAR trends for a 5-aryl (Metoprine-type) and a 5-benzyl (methylene-linked) series, incorporation of the target compound adds the 5-benzyloxy linker vector. This third data point enables the deconvolution of linker electronic effects (oxygen lone-pair participation) from linker length and conformational effects, directly informing the design of next-generation analogs with optimized target engagement [1].

Chemical Probe Selectivity Profiling Across DHFR and HMT Enzyme Families

Because the methoxy linker alters the hydrogen-bonding surface presented to the enzyme active site, this compound can serve as a selectivity control compound in panels that include Metoprine and pyrimethamine. Differential inhibition patterns across DHFR isoforms (human, protozoal, bacterial) and HMT can be attributed specifically to the 5-substituent, refining pharmacophore models for target-specific inhibitor design [1].

Metabolic Soft-Spot Analysis in Benzylic Ether-Containing Heterocycles

The compound’s benzylic ether linkage makes it a suitable model substrate for studying CYP-mediated oxidative O-dealkylation in the 2,4-diaminopyrimidine chemotype. Comparing its intrinsic clearance in liver microsome or hepatocyte assays with that of Metoprine (no labile linker) and the 5-benzyl analog (methylene linker) can isolate the contribution of the ether oxygen to metabolic rate, yielding design principles for fine-tuning pharmacokinetic half-life in this scaffold class [2].

Library Enumeration and Patent Support for 5-Alkoxy-Pyrimidine-2,4-diamine Chemical Space

For intellectual property filings and compound library vendors, the target compound represents a novel substitution pattern—5-(3,4-dichlorophenylmethoxy)—that is structurally distinct from the heavily patented 5-aryl and 5-benzyl subseries. Its inclusion in a screening deck expands the accessible chemical space and supports freedom-to-operate analyses in the competitive 2,4-diaminopyrimidine patent landscape [3].

Quote Request

Request a Quote for 5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.